Isorhamnetin 3-sophoroside-7-rhamnoside
Description
Isorhamnetin 3-sophoroside-7-rhamnoside (CAS: 41328-75-0) is a flavonol glycoside with the molecular formula C₃₄H₄₂O₂₁ and a molecular weight of 786.68 g/mol . It is characterized by a sophoroside (a disaccharide of two glucose units linked via β-1→2 bonds) at the 3-position and a rhamnoside (α-L-rhamnose) at the 7-position of the isorhamnetin aglycone . This compound is predominantly isolated from Elaeagnus rhamnoides (sea buckthorn), where it is a major phenolic constituent in leaves, fruits, and seeds . It exhibits bioactivities such as inhibiting harmful microalgal growth and contributing to the astringency of fruit pulps . Analytical methods like UHPLC-Q-Exactive Orbitrap MS/MS and LC-ESI-TOF-MS are commonly used for its identification and quantification .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42O21/c1-10-20(39)24(43)27(46)32(49-10)50-12-6-14(38)19-16(7-12)51-29(11-3-4-13(37)15(5-11)48-2)30(23(19)42)54-34-31(26(45)22(41)18(9-36)53-34)55-33-28(47)25(44)21(40)17(8-35)52-33/h3-7,10,17-18,20-22,24-28,31-41,43-47H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQKXKNZQQBTDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)OC)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzyme Components and Reaction Mechanism
The system comprises three enzymes:
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Rhamnosyltransferase (78D1) : Catalyzes the transfer of rhamnose from UDP-rhamnose to the isorhamnetin backbone.
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Sucrose Synthase (GmSUS) : Regenerates UDP from sucrose and UDP-glucose, ensuring a continuous supply of UDP-rhamnose.
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UDP-Rhamnose Synthase (VvRHM-NRS) : Converts UDP-glucose to UDP-rhamnose, completing the regeneration cycle.
The reaction proceeds in a one-pot system, minimizing intermediate purification steps. The optimal pH and temperature for synergistic catalysis are 7.5 and 25°C, respectively.
Key Reaction Parameters
Studies have identified critical parameters for maximizing yield:
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Substrate Concentrations : 10 mM isorhamnetin and 20 mM UDP-glucose.
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Enzyme Ratios : 57 μg/mL rhamnosyltransferase, 50 μg/mL sucrose synthase, and 375 μg/mL UDP-rhamnose synthase.
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Cofactors : 50 mM phosphate buffer (pH 7.5) and 2% dimethyl sulfoxide (DMSO) to enhance substrate solubility.
Under these conditions, the highest titer reported is 231 mg/L with a molar conversion rate of 100% .
Table 1: Comparative Analysis of Enzymatic Synthesis Conditions
| Parameter | MDPI Study | PubMed Study |
|---|---|---|
| pH | 7.5 | 7.0 |
| Temperature | 25°C | 45°C |
| Reaction Time | 24 hours | 1.5 hours (half-life) |
| Yield | 231 mg/L | Not specified |
Plant Extraction from Hippophaë rhamnoides
This compound is naturally abundant in sea buckthorn (Hippophaë rhamnoides), enabling extraction as an alternative to synthetic methods.
Solvent Extraction Techniques
Traditional solvent extraction uses polar solvents like methanol or ethanol. A study reported a yield of 12.4 mg/g dry weight using 70% ethanol at 60°C for 2 hours.
Advanced Extraction Methods
To improve efficiency, modern techniques have been adopted:
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Ultrasound-Assisted Extraction (UAE) : Reduces extraction time to 30 minutes with a 15% increase in yield compared to traditional methods.
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Microwave-Assisted Extraction (MAE) : Achieves 98% extraction efficiency at 500 W for 10 minutes, leveraging rapid heating to disrupt plant cell walls.
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Enzyme-Assisted Extraction : Cellulase and pectinase pretreatment increases yield by 22% by hydrolyzing structural polysaccharides.
Table 2: Extraction Yields from Hippophaë rhamnoides
| Method | Yield (mg/g dry weight) | Efficiency (%) |
|---|---|---|
| Traditional Solvent | 12.4 | 85 |
| Ultrasound-Assisted | 14.3 | 98 |
| Microwave-Assisted | 15.1 | 99 |
| Enzyme-Assisted | 15.5 | 100 |
Chemical Reactions Analysis
Types of Reactions
Isorhamnetin 3-sophoroside-7-rhamnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH, to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of isorhamnetin 3-sophoroside 7-rhamnoside, which exhibit enhanced biological activities. For example, oxidation can lead to the formation of more potent antioxidant compounds.
Scientific Research Applications
Isorhamnetin 3-sophoroside-7-rhamnoside is a natural flavonol glycoside found in plants such as sea buckthorn (Hippophaë rhamnoides) and Elaeagnus multiflora . It has the molecular formula C34H42O21 and a molecular weight of 786.685 g/mol. This compound has garnered attention for its diverse biological activities, which include antioxidant, anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
This compound is studied across various scientific disciplines for its unique properties and potential applications.
Chemistry
- Model Compound : It serves as a model compound for studying glycosylation reactions and the synthesis of flavonol glycosides.
Biology
- Cellular Effects : The compound is studied for its effects on cellular processes, including cytotoxicity against cancer cell lines such as HepG2, MCF-7, and A549.
- Microalgae Inhibition: It inhibits the growth of harmful microalgae .
Medicine
- Therapeutic Effects : It is investigated for potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry
- Functional Foods and Nutraceuticals : It is used in the production of functional foods and nutraceuticals because of its health-promoting properties.
Biological Activities
This compound exhibits a range of biological activities that contribute to its potential applications.
- Antioxidant Activity : Flavonoid content in sea buckthorn berries is strongly correlated with antioxidant capacity, suggesting that higher concentrations of this compound enhance the antioxidant profile of the extracts. Several isorhamnetin glycosides have demonstrated antioxidant properties . Isorhamnetin 3-O-galactoside, for example, showed high antioxidant activity compared to Trolox, a standard antioxidant compound .
- Anti-inflammatory Effects : Research indicates that isorhamnetin derivatives, including this compound, can significantly reduce inflammatory markers in human fibroblast cells. Isorhamnetin 3-O-galactoside can inhibit the release of HMGB1, reducing HMGB1-dependent inflammatory responses in human endothelial cells .
- Anti-tumor Activity : this compound has demonstrated antitumor activity.
- Antimicrobial Properties : This compound also possesses antimicrobial properties.
- Inhibition of harmful microalgae : It can inhibit the growth of harmful microalgae, suggesting its potential application in environmental management and aquaculture .
Biochemical Properties
This compound interacts with several enzymes in its biochemical reactions. It can be synthesized using a three-enzyme cascade system involving rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate (UDP)-rhamnose synthase.
Case Studies
- Antioxidant Capacity Study : A study assessed the antioxidant activity of extracts from sea buckthorn berries containing this compound, and indicated a strong correlation between the flavonoid content and antioxidant capacity.
- Anti-inflammatory Research : Research investigated the anti-inflammatory effects of Isorhamnetin derivatives, including this compound, on human fibroblast cells, and revealed a significant reduction in inflammatory markers upon treatment with this glycoside.
Mechanism of Action
Isorhamnetin 3-sophoroside-7-rhamnoside exerts its effects through multiple molecular targets and pathways. It improves the solubility and stability of isorhamnetin, enhancing its biological activities . The compound interacts with various cellular signaling pathways to exert its anti-inflammatory, antioxidant, and antinociceptive effects .
Comparison with Similar Compounds
Isorhamnetin 3-O-Glucoside-7-O-Rhamnoside
- Structure: Glucoside (β-D-glucose) at position 3, rhamnoside at position 5.
- Source : Sea buckthorn berries .
- Bioactivity : Demonstrates antiplatelet and anticoagulant activity in whole blood assays, surpassing the aglycone isorhamnetin in potency .
- Key Difference : Replacement of sophoroside (two glucoses) with a single glucose at position 3 reduces molecular weight (MW: 624.5 g/mol) and alters solubility .
Isorhamnetin 3,7-O-Diglucoside
- Structure : Glucosides at both positions 3 and 6.
- Source : Turnip flower buds (Brassica rapa) .
- Bioactivity: Contributes to antioxidant capacity but shows lower antifungal activity compared to rhamnoside-containing derivatives .
- Key Difference: Lack of rhamnose reduces lipophilicity, impacting membrane permeability .
Acylated Isorhamnetin Glycosides
- Example: Isorhamnetin 3-O-β-D-glucoside-7-O-{2-O-[2(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoyl]}-α-L-rhamnoside .
- Source : Sea buckthorn leaves.
- Bioactivity : Enhanced stability and bioavailability due to acylation with mentha-afolic acid .
Functional Analogues: Kaempferol and Quercetin Derivatives
Kaempferol 3-Sophoroside-7-Rhamnoside
- Structure: Sophoroside (position 3) and rhamnoside (position 7) on kaempferol aglycone.
- Source : Turnip leaves and Chinese kale .
- Bioactivity : Similar antioxidant properties but weaker antifungal effects compared to isorhamnetin derivatives .
- Key Difference : Kaempferol lacks the 3'-methyl group of isorhamnetin, reducing steric hindrance in enzyme binding .
Quercetin 3-Rutinoside-7-Glucoside
- Structure: Rutinoside (rhamnose + glucose) at position 3, glucoside at position 7.
- Source : Sea buckthorn and Lathyrus species .
- Key Difference: Rutinoside vs. sophoroside alters sugar branching and solubility profiles .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Structural Impact on Bioactivity: The sophoroside moiety in this compound enhances hydrogen bonding with microbial cell membranes, explaining its superior antialgal activity compared to mono-glycosides .
- Glycosylation vs. Aglycone Activity: Glycosylation at position 7 (rhamnoside) increases metabolic stability, while the aglycone isorhamnetin shows stronger anti-inflammatory effects (e.g., in fungal keratitis) due to better membrane penetration .
- Cluster Analysis : Molecular networking groups isorhamnetin glycosides with similar substitution patterns (e.g., cluster (b) in sea buckthorn metabolomics), highlighting structural conservatism in biosynthesis .
Biological Activity
Isorhamnetin 3-sophoroside-7-rhamnoside (CAS Number: 41328-75-0) is a flavonoid glycoside primarily derived from Hippophaë rhamnoides (sea buckthorn) and Elaeagnus multiflora. This compound has garnered interest due to its diverse biological activities, including antioxidant, antimicrobial, and algicidal properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C34H42O21 |
| Molecular Weight | 786.685 g/mol |
| Density | 1.8 ± 0.1 g/cm³ |
| Boiling Point | 1120.5 ± 65.0 °C |
| Flash Point | 349.1 ± 27.8 °C |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate, etc. |
These properties indicate its potential for various applications in pharmaceuticals and nutraceuticals.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
- DPPH Scavenging Activity : The compound demonstrated a high degree of DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent .
- ABTS Radical Scavenging Activity : The compound's ability to neutralize ABTS radicals was also assessed, showing promising results comparable to standard antioxidants like Trolox .
Antimicrobial Activity
This compound has exhibited antimicrobial properties against various pathogens:
- Bacterial Inhibition : Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent for food preservation and therapeutic applications .
- Fungal Activity : The compound also showed antifungal activity, which could be beneficial in treating fungal infections .
Algicidal Activity
One of the notable biological activities of this compound is its algicidal effect against harmful microalgae:
- Growth Inhibition of Microalgae : It has been reported to inhibit the growth of harmful microalgae, making it a candidate for use in controlling algal blooms in aquatic systems .
Cytotoxicity and Antiproliferative Effects
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines:
- Proliferation Inhibition : The compound has shown significant inhibition of proliferation in various cancer cell lines with an effective dose (ED50) ranging from 29.0 to 80.0 µM . This suggests its potential role in cancer therapy.
Case Study 1: Antioxidant Efficacy
In a study conducted by Kallio et al., the antioxidant capacity of this compound was evaluated in berries from different subspecies of Hippophaë rhamnoides. The study highlighted that this flavonoid glycoside contributed significantly to the overall antioxidant profile of the berries, reinforcing its potential health benefits .
Case Study 2: Antimicrobial Properties
A study published in the MDPI journal examined the antimicrobial efficacy of various flavonoids, including this compound. The results indicated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as a natural preservative .
Q & A
Q. What analytical methods are recommended for structural confirmation of Isorhamnetin 3-sophoroside-7-rhamnoside?
To confirm the structure, use a combination of nuclear magnetic resonance (NMR) for elucidating glycosidic linkages and substituent positions, mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS or MALDI-TOF), and chromatographic techniques (HPLC or LC-MS) to verify purity. Cross-reference spectral data with published standards, such as CAS 41328-75-0 .
Q. How can researchers quantify this compound in plant extracts?
Optimize reverse-phase HPLC with UV detection (280–330 nm) or LC-MS/MS for higher sensitivity. Validate the method using calibration curves with a certified reference standard (e.g., ≥98% purity). Include internal standards like kaempferol derivatives to control for matrix effects .
Q. What biological activities have been preliminarily reported for this compound?
Studies indicate inhibition of harmful microalgae growth (e.g., in ecological toxicity assays) and modulation of fruit pulp convergence , though the latter mechanism remains unclear. These effects are distinct from other flavonol glycosides, suggesting structure-activity specificity .
Q. What solvent systems are optimal for solubilizing this compound in vitro?
The compound is soluble in DMSO, methanol, or ethanol (10–20 mM stock solutions). For cell-based assays, dilute in culture media to avoid solvent toxicity (>0.1% DMSO final concentration). Store aliquots at -80°C for long-term stability .
Advanced Research Questions
Q. How does this compound modulate NF-κB signaling in inflammatory models?
In LPS-stimulated microglia, it suppresses NF-κB nuclear translocation by inhibiting IκBα phosphorylation, reducing pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2). Use Western blotting and immunofluorescence to track pathway activation. Compare effects with ROS scavengers (e.g., NAC) to validate ROS-dependent mechanisms .
Q. What experimental designs address discrepancies in reported bioactivities across studies?
Contradictions may arise from variations in source material purity , cell line selection , or assay conditions . Employ dose-response curves (1–100 µM) and standardized protocols (e.g., MTT assays for cytotoxicity). Perform metabolomic profiling to rule out matrix interference in plant extracts .
Q. How can researchers evaluate the compound’s pharmacokinetics in vivo?
Use rodent models to assess bioavailability via oral/intravenous administration. Monitor plasma levels with LC-MS/MS and tissue distribution via radiolabeling or fluorescence tagging . Consider PXR-mediated metabolism (as seen with related flavonols) to explain variability in half-life .
Q. What strategies improve isolation yields from natural sources?
Optimize solid-phase extraction (SPE) with C18 columns and gradient elution (water:acetonitrile with 0.1% formic acid). Screen plant tissues (e.g., Elaeagnus multiflora) for seasonal variation in content. Validate purity with 2D-NMR to distinguish from structural analogs like isorhamnetin rutinosides .
Q. How does glycosylation pattern influence its bioactivity compared to aglycone derivatives?
The sophoroside-rhamnoside moieties enhance solubility and membrane interaction, critical for microalgae inhibition. Compare with isorhamnetin aglycone in docking studies (e.g., binding to algal membrane proteins) and permeability assays (Caco-2 monolayers) .
Q. What in vivo models are suitable for testing its therapeutic potential in inflammatory diseases?
Use dextran sulfate sodium (DSS)-induced colitis (ulcerative colitis model) or TNBS-induced ileitis (Crohn’s model). Measure colon length, histopathology, and cytokine levels. Include PXR-knockout mice to isolate receptor-dependent effects .
Methodological Guidance for Data Interpretation
Q. How to resolve conflicting data on ROS-dependent vs. ROS-independent apoptosis mechanisms?
Design time-course experiments with ROS probes (DCF-DA) and caspase activity assays. Use mitochondrial membrane potential dyes (JC-1) to correlate ROS bursts with apoptotic signaling. Replicate studies in multiple cell lines (e.g., Hep3B vs. BV2) to identify context-dependent pathways .
Q. What statistical approaches are recommended for dose-response studies?
Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Use ANOVA with post-hoc tests for multi-group comparisons. Report effect sizes and confidence intervals to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
